W-54011
Übersicht
Beschreibung
W 54011: is a potent and orally active non-peptide antagonist of the C5a receptor. This compound is known for its ability to inhibit the binding of labeled C5a to human neutrophils, making it a valuable tool in immunology and inflammation research .
Wissenschaftliche Forschungsanwendungen
W 54011 has a wide range of applications in scientific research, particularly in the fields of immunology, inflammation, and pharmacology. It is used to study the role of the C5a receptor in various biological processes and diseases. Some key applications include:
Immunology and Inflammation: W 54011 is used to investigate the role of the C5a receptor in immune responses and inflammatory conditions
Pharmacology: The compound is employed in drug development studies to evaluate its potential as a therapeutic agent for conditions involving excessive inflammation
Biological Research: Researchers use W 54011 to study the signaling pathways and cellular responses mediated by the C5a receptor
Wirkmechanismus
Target of Action
W-54011, also known as C5a Receptor Antagonist, is a potent and orally active non-peptide antagonist . Its primary target is the C5a receptor , also known as CD88 . The C5a receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .
Mode of Action
This compound inhibits the binding of 125 I-labeled C5a to human neutrophils with a Ki value of 2.2 nM . It also inhibits C5a-induced intracellular Ca2+ mobilization , chemotaxis , and generation of reactive oxygen species (ROS) in human neutrophils .
Biochemical Pathways
The C5a receptor is part of the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a . This compound, by inhibiting the C5a receptor, affects the biochemical pathways associated with the complement system .
Pharmacokinetics
It is noted that this compound is orally active , suggesting it has good bioavailability.
Result of Action
The inhibition of the C5a receptor by this compound results in the prevention of C5a-induced neutropenia . This suggests that this compound could contribute to the treatment of inflammatory diseases mediated by C5a .
Biochemische Analyse
Biochemical Properties
W-54011 inhibits C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of reactive oxygen species (ROS) in human neutrophils . It does not show agonistic activity at up to 10 μM and shifts rightward the concentration-response curves to C5a without depressing the maximal responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils . In vitro studies confirmed that this compound can prevent lipopolysaccharide (LPS)-induced cytotoxicity in Beas-2B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of C5a to its receptor on human neutrophils . This inhibition prevents C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of ROS in these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been shown to prevent C5a-induced neutropenia in gerbils
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (3-30 mg/kg) has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils .
Metabolic Pathways
Given its role as a C5a receptor antagonist, it likely interacts with enzymes and cofactors involved in the complement system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of W 54011 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production of W 54011 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: : W 54011 primarily undergoes binding interactions with the C5a receptor. It does not undergo significant chemical transformations under physiological conditions .
Common Reagents and Conditions: : The compound is stable under standard laboratory conditions and does not require special reagents for its handling. It is typically dissolved in dimethyl sulfoxide (DMSO) for biological assays .
Major Products: : As W 54011 is used as a receptor antagonist, it does not form major products through chemical reactions but rather exerts its effects through binding interactions .
Vergleich Mit ähnlichen Verbindungen
W 54011 ist einzigartig in seiner hohen Affinität und Spezifität für den C5a-Rezeptor. Ähnliche Verbindungen sind:
CTK7A: Ein weiterer C5a-Rezeptor-Antagonist mit unterschiedlichen Strukturmerkmalen.
HIF-2α-IN-8: Eine Verbindung, die ein anderes Signalweg zielt, aber in ähnlichen Forschungskontexten verwendet wird.
Tiloron-Dihydrochlorid: Ein Immunmodulator mit unterschiedlichen Wirkmechanismen.
Diese Verbindungen unterstreichen die Spezifität und Potenz von W 54011 bei der gezielten Ansteuerung des C5a-Rezeptors .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJWRMNGCDKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415509 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405098-33-1 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of W-54011?
A: this compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, this compound inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].
Q2: What is the impact of this compound on LPS-induced acute lung injury?
A: Studies show that this compound exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with this compound was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].
Q3: Does this compound demonstrate species specificity in its activity?
A: Yes, this compound exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].
Q4: What is the role of this compound in allergic inflammation models?
A: Research suggests that this compound can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, this compound effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of this compound in managing allergic inflammatory responses.
Q5: Are there any known in vivo efficacy studies of this compound?
A: Yes, oral administration of this compound effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.
Q6: Has this compound been explored in the context of other diseases?
A: this compound has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, this compound treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that this compound might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.
Q7: Does this compound impact cell viability at different concentrations?
A: While this compound demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of this compound, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.